molecular formula C20H23N3O4 B2656787 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(dimethylamino)phenethyl)oxalamide CAS No. 954011-18-8

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(dimethylamino)phenethyl)oxalamide

Cat. No. B2656787
CAS RN: 954011-18-8
M. Wt: 369.421
InChI Key: LCUWIKSUAJVUEN-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzo[d][1,3]dioxol-5-ylmethyl compounds . These compounds have a benzodioxole core structure, which is a type of aromatic organic compound .


Synthesis Analysis

While specific synthesis methods for your compound were not found, similar compounds such as (E)-N0-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) have been synthesized via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy, and their crystal structures were analyzed using the single crystal X-ray diffraction method .

Scientific Research Applications

Antitumor Activity

The compound has demonstrated promising antitumor activity. Specifically, one of its derivatives, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (referred to as compound 6 ), has been found to be efficacious in tumor cells experiencing glucose starvation . Glucose levels within solid tumors are typically low, and tumor cells adapt by reprogramming their metabolism. Compound 6 selectively targets glucose-starved tumor cells, inhibiting mitochondrial membrane potential and potentially offering a novel approach for treating glucose-starved tumors.

Pharmacological Screening and Preclinical Studies

Researchers are conducting pharmacological screens to assess the compound’s toxicity, bioavailability, and pharmacokinetic properties. Preclinical studies using tumor models (in vitro and in vivo) explore its efficacy, safety, and potential side effects. These studies pave the way for future clinical trials.

properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-23(2)16-6-3-14(4-7-16)9-10-21-19(24)20(25)22-12-15-5-8-17-18(11-15)27-13-26-17/h3-8,11H,9-10,12-13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUWIKSUAJVUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(dimethylamino)phenethyl)oxalamide

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